molecular formula C17H13FN4O2 B6542038 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide CAS No. 1058232-89-5

2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide

Cat. No.: B6542038
CAS No.: 1058232-89-5
M. Wt: 324.31 g/mol
InChI Key: QNHSBEGNFSHMSH-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by the presence of a fluorophenyl group, a dihydropyrimidinone core, and a pyridinyl acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide typically involves a multi-step process:

    Formation of the Dihydropyrimidinone Core: The initial step involves the condensation of 4-fluorobenzaldehyde, ethyl acetoacetate, and urea under acidic conditions to form the dihydropyrimidinone core.

    Acylation Reaction: The dihydropyrimidinone intermediate is then acylated with 2-chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide moiety.

    Coupling with Pyridine: Finally, the acylated intermediate is coupled with 2-aminopyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and dihydropyrimidinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Oxidation can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction can yield alcohols or amines depending on the specific reaction conditions.

    Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide
  • 2-[4-(4-bromophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from its chlorinated or brominated analogs, which may have different pharmacological profiles and chemical behaviors.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-13-6-4-12(5-7-13)14-9-17(24)22(11-20-14)10-16(23)21-15-3-1-2-8-19-15/h1-9,11H,10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHSBEGNFSHMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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